molecular formula C3H9ClN2O2 B3255496 ethyl N-aminocarbamate;hydrochloride CAS No. 25544-75-6

ethyl N-aminocarbamate;hydrochloride

Cat. No. B3255496
CAS RN: 25544-75-6
M. Wt: 140.57 g/mol
InChI Key: UJQARJSVWVMOSD-UHFFFAOYSA-N
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Description

Ethyl N-aminocarbamate;hydrochloride is a compound that belongs to the class of organic compounds known as carbamate esters . These are compounds containing an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H) . Ethyl carbamate, also called urethane, is an organic compound with the formula CH3CH2OC(O)NH2 . It is an ester of carbamic acid and a white solid .


Synthesis Analysis

Ethyl carbamate is produced industrially by heating urea and ethyl alcohol . It can also arise by the action of ammonia on ethyl chloroformate . A phosgene-free flow-system synthesis of eight carbamates in the reaction of various amines with dimethyl carbonate has been presented .


Molecular Structure Analysis

The molecular structure of ethyl N-aminocarbamate;hydrochloride can be analyzed using various methods such as GC-MS and HPLC . The specific structure can be determined using a structure file or drawing using a molecule editor .


Chemical Reactions Analysis

The main chemical property of amines, including ethyl N-aminocarbamate;hydrochloride, is their ability to act as weak organic bases . Hydrolysis is a reaction with water that happens when amides are hydrolyzed in the presence of dilute acids such as dilute hydrochloric acid . Ethyl carbamate can also be formed in the fermentation, distillation, and storage stage .


Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Safety and Hazards

Ethyl N-aminocarbamate;hydrochloride is considered hazardous . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer .

Future Directions

Research is ongoing to develop new chemisorptive pathways for selective carbon dioxide capture that go beyond the traditional formation of ammonium carbamates . There is also research into the genetic engineering production of ethyl carbamate hydrolase and its application in degrading ethyl carbamate in Chinese liquor .

properties

IUPAC Name

ethyl N-aminocarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c1-2-7-3(6)5-4;/h2,4H2,1H3,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQARJSVWVMOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-aminocarbamate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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